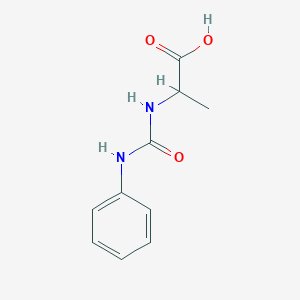

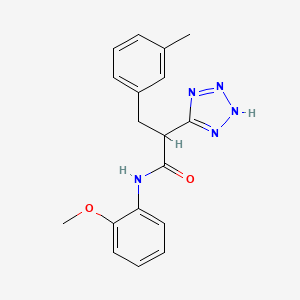

![molecular formula C15H11F3N2 B2954188 2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine CAS No. 300696-12-2](/img/structure/B2954188.png)

2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of isoindoline, which is a type of heterocyclic compound. The trifluoromethyl group (CF3) is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including cyclization reactions and substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, which contribute to the stability of the molecule. The trifluoromethyl group is often attached to the aromatic ring .Chemical Reactions Analysis

The trifluoromethyl group is known to be quite reactive. It can participate in various types of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as refractive index, boiling point, and density can be influenced by the presence of the trifluoromethyl group .Wissenschaftliche Forschungsanwendungen

Supramolecular Self-Assembly and Gelation

A study by Wu et al. (2012) explored the self-assembly behavior of compounds featuring phenyl and tetrafluorophenyl rings linked via an imine bond, demonstrating gelation in organic solvents. This behavior is attributed to arene-perfluoroarene stacking and hydrogen bonding interactions, with the potential for acid-mediated gel-sol transitions, hinting at applications in material science and nanotechnology for controlled release and sensing systems Wu et al., 2012.

Catalysis in Transfer Hydrogenation

Lee and Nikonov (2015) reported the catalytic activity of half-sandwich ruthenium complexes in the transfer hydrogenation of ketones, nitriles, and esters, leading to the formation of alcohols, amines, and imines. This research highlights the potential of incorporating fluorinated phenyl groups in catalyst design for efficient and selective hydrogenation reactions, impacting the synthesis of fine chemicals and pharmaceuticals Lee & Nikonov, 2015.

Crystalline Fluoro-Functionalized Imines

Ashfaq et al. (2022) focused on the synthesis and characterization of halo-functionalized crystalline Schiff base compounds, including fluorinated phenyl derivatives. The study not only provides insights into the stabilization mechanisms of such compounds but also discusses their potential nonlinear optical (NLO) applications due to their high stability and significant NLO properties, indicating their utility in optical and electronic devices Ashfaq et al., 2022.

Metal-Free Hydroboration

Research by Yin et al. (2017) showcased the effectiveness of BArF3 as a catalyst for the metal-free hydroboration of imines, providing a greener alternative for the synthesis of amines. This work suggests the broader applicability of fluorinated phenyl groups in catalysis, particularly in reactions requiring strong Lewis acids Yin et al., 2017.

Solubilizing Metal Oxides

Nockemann et al. (2006) demonstrated the use of protonated betaine bis(trifluoromethylsulfonyl)imide as an ionic liquid capable of dissolving metal oxides, suggesting the role of fluorinated compounds in metal extraction and recycling processes. This research opens avenues for the application of fluorinated imines in material recovery and environmental remediation Nockemann et al., 2006.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine, also known as 2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its target, the nAChRs, resulting in a disruption of the normal functioning of these receptors

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19/h1-8,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYZXAWPYYMSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2954112.png)

![Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2954114.png)

![N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2954115.png)

![N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide](/img/structure/B2954120.png)

![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)

![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)